N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3,(H,12,13) |
InChI Key |
PLDNVLRILXXZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2CCC=CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
T3P-Promoted N-Alkenylation Reactions
This compound participates in T3P (propylphosphonic anhydride)-mediated alkenylation with ketones, forming N-alkenylated derivatives. The reaction proceeds under mild, metal-free conditions and tolerates a range of substituents .
Mechanism :
-
Step 1 : T3P activates the ketone (e.g., cyclohexanone) to form an electrophilic intermediate.
-
Step 2 : Nucleophilic attack by the pyrazole’s NH group generates a hemiaminal.
-
Step 3 : Dehydration and tautomerization yield the N-alkenylated product .
Example Reaction :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| N-(Cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine + Cyclohexanone | T3P (50% in EtOAc), 120°C, 20 min | 1-(Cyclohex-1-en-1-yl)-1H-pyrazole derivative | 64–94% |
Key Observations :
Reductive Amination
The alkenyl group in the product of T3P-mediated reactions can undergo hydrogenation to form saturated N-alkylated derivatives.
Procedure :
-
Post-alkenylation, Pd/C and H₂ gas reduce the double bond.
-
Example: Hydrogenation of 1-(cyclohex-1-en-1-yl)-1H-pyrazole yields 1-cyclohexyl-1H-pyrazole in 85% yield over two steps .
Tautomerism and Stability
The pyrazole ring exhibits annular tautomerism , influenced by substituents and solvent polarity. NMR studies (e.g., ¹H and ¹³C) confirm the dominance of the 1H-tautomer in nonpolar solvents .
Limitations and Substituent Effects
-
Electron-withdrawing groups (e.g., NO₂, CF₃) at the pyrazole’s 3-position reduce nucleophilicity, halting alkenylation .
-
Steric bulk on the cyclohexenyl group may slow reaction kinetics .
Key Spectral Data
For 1-(cyclohex-1-en-1-yl)-1H-pyrazole derivatives (analogous structures) :
-
¹H NMR (CDCl₃): δ 7.63 (d, J = 2.4 Hz, 1H), 6.10 (m, 1H), 5.94 (m, 1H).
-
¹³C NMR : δ 138.8 (Cq), 136.5 (CH), 105.4 (CH).
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is not well-documented. it is likely to interact with biological targets through its amine and pyrazole functional groups, which can form hydrogen bonds and other interactions with proteins and enzymes. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Impact
Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of key analogs:
Key Observations
Cyclohexenylmethyl vs. In contrast, the cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may reduce metabolic instability due to its smaller size .
Halogenated Derivatives :
- Bromine and chlorine substituents (e.g., in N-[(2-bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine) enhance halogen bonding, which is critical for targeting specific enzyme active sites .
Synthetic Efficiency: The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl) thiourea achieved a 61% yield via isocyanate coupling, demonstrating the robustness of this method for introducing aromatic substituents . Selenourea analogs, however, showed lower yields (28%) due to selenium’s sensitivity to oxidative degradation .
Biological Activity
N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 191.27 g/mol. The compound features a five-membered pyrazole ring and a cyclohexene moiety, contributing to its reactivity and biological profile .
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 1184105-18-7 |
| IUPAC Name | This compound |
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, particularly in anticancer applications. This compound has been investigated for its antiproliferative effects against various cancer cell lines.
In a study examining related pyrazole compounds, structure–activity relationship (SAR) analyses showed that modifications on the pyrazole ring significantly influenced biological activity. For instance, compounds with specific substitutions demonstrated enhanced antiproliferative effects against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (pulmonary adenocarcinoma), and HT-1080 (fibrosarcoma) .
The compound's mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to combretastatin A4 (CA4), a known anticancer agent .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory, analgesic, and antimicrobial activities. The structural diversity within the pyrazole class allows for various interactions with biological targets, making them valuable in drug discovery .
Study 1: Antiproliferative Activity
A comparative study evaluated the antiproliferative activity of several pyrazole derivatives against multiple cell lines. The findings indicated that this compound exhibited moderate activity, with IC values comparable to other tested compounds .
| Compound | IC (μM) |
|---|---|
| This compound | 0.076 - 0.12 |
| Combretastatin A4 | 0.016 - 0.035 |
Study 2: Mechanistic Insights
Computational modeling studies have suggested that the binding mode of this compound to microtubules may mirror that of CA4, implicating it in similar pathways that lead to cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling reactions between 1-methyl-1H-pyrazol-3-amine and cyclohex-3-en-1-ylmethyl derivatives. For example, copper-catalyzed Ullmann-type coupling under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35°C yields the target compound, albeit with low efficiency (~17.9%) . Alternative electrochemical N–N coupling methods using HOCl/HOBr generated in situ may improve regioselectivity but require optimization of electrode materials and pH .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns. For instance, the cyclohexene protons typically appear as multiplet signals between δ 5.2–5.8 ppm, while the pyrazole methyl group resonates near δ 3.7 ppm .
- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths/angles and verify stereochemistry .
- HRMS : Confirm molecular weight via high-resolution mass spectrometry (e.g., ESI-HRMS) to detect isotopic patterns and rule out impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or resolve contradictions in experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model oxidation mechanisms of the pyrazole amine group. For example, the oxidation of 1-methyl-1H-pyrazol-3-amine involves radical cation intermediates ([Az–NH]), which DFT can simulate to explain discrepancies in redox potentials observed under varying electrochemical conditions .
Q. What strategies address low yields in copper-catalyzed syntheses of this compound?
- Methodological Answer : Low yields (e.g., 17.9% in ) may stem from competing side reactions or catalyst deactivation. Mitigation strategies include:
- Catalyst Optimization : Screen copper(I) salts (e.g., CuBr vs. CuI) and ligands (e.g., phenanthroline) to stabilize intermediates.
- Solvent Effects : Replace DMSO with DMA or DMF to enhance solubility of aromatic intermediates .
- Temperature Gradients : Use microwave-assisted heating to reduce reaction time and suppress decomposition .
Q. How do structural modifications (e.g., cyclohexene vs. cyclopropane) impact biological activity, and how can researchers validate these effects?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs like N-cyclopropyl derivatives and test bioactivity (e.g., NLRP3 inflammasome inhibition) to assess the role of the cyclohexene ring in target binding .
- Crystallographic Analysis : Resolve protein-ligand co-crystal structures using SHELXS/SHELXD to visualize binding interactions and guide rational design .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of pyrazole-3-amine derivatives?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Steps include:
- Reproducibility Checks : Replicate synthesis and bioassays under standardized conditions (e.g., purity ≥95% via HPLC ).
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., enzyme inhibition vs. cellular assays) to identify structure-activity trends .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines to prevent oxidation of the cyclohexene moiety.
- Stability Testing : Monitor compound degradation via TLC or LC-MS over time, especially in protic solvents .
Tables
| Property | Data | Source |
|---|---|---|
| Melting Point | 104.0–107.0°C | |
| HRMS (ESI) m/z | 215 [M+H] | |
| NMR (CDCl) | δ 8.87 (d, J = 2.0 Hz, 1H, pyrazole) | |
| Purity (HPLC) | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
